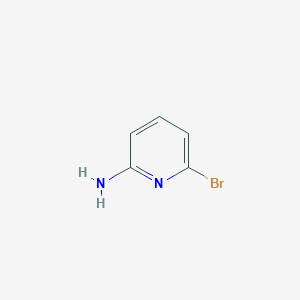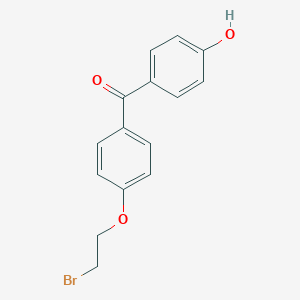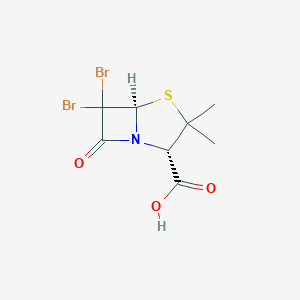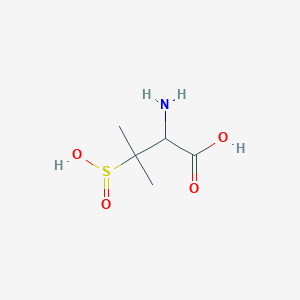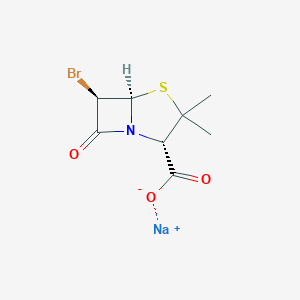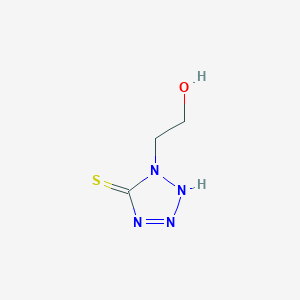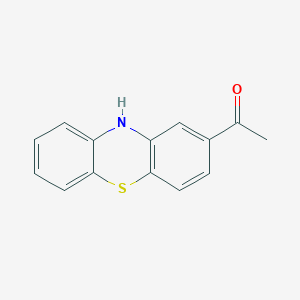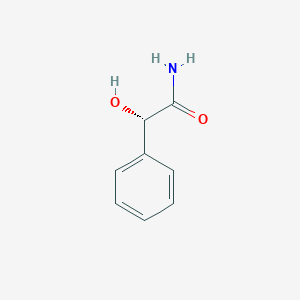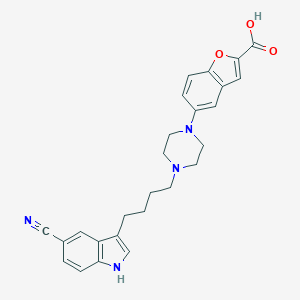
5-(4-(4-(5-氰基-1H-吲哚-3-基)丁基)哌嗪-1-基)苯并呋喃-2-羧酸
描述
The compound 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid is a synthetic molecule that has been explored for its potential in medical applications. It is related to a class of compounds that have been studied for their anti-tuberculosis activity. The core structure of this compound includes a benzofuran moiety linked to a piperazine ring, which is further connected to a 5-cyanoindole group through a butyl chain. This complex structure is a result of multiple synthetic steps, aiming to optimize the molecule for better bioavailability and therapeutic efficacy.
Synthesis Analysis
The synthesis of this compound involves a multi-step process that has been refined to improve the overall yield. Initially, the synthesis faced challenges with the intermediate 3-(4'-chlorobutyryl)-5-cyano-indole, which had a low yield and required tedious purification steps. An improved method was developed where 5-cyanoindole is first reacted with p-toluenesulfonic chloride, followed by a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. The subsequent reduction and reaction with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, leads to a significantly higher overall yield of 60.39% based on 5-cyanoindole .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of multiple functional groups and rings that are strategically assembled to enhance its pharmacological profile. The benzofuran ring system is known for its biological activity, while the piperazine ring is a common feature in many drugs, contributing to the molecule's solubility and pharmacokinetics. The 5-cyanoindole moiety adds to the compound's potential interaction with biological targets due to its planar structure and ability to engage in pi-stacking interactions.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound are carefully chosen to ensure the stability of the intermediate products and to maximize the final yield. The use of Friedel-Crafts acylation, followed by reduction and substitution reactions, demonstrates the complexity of the synthetic route. Each step is designed to build upon the previous one, adding functional groups that will ultimately contribute to the compound's desired biological activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, it can be inferred that the molecule's solubility, stability, and reactivity are influenced by its functional groups and overall structure. The presence of the cyano group, for instance, could affect the compound's electron distribution and reactivity, while the piperazine ring might enhance solubility and facilitate transport across biological membranes.
科学研究应用
抗抑郁药物合成
维拉佐酮: 维拉佐酮羧酸是维拉佐酮合成的前体,维拉佐酮是一种用于治疗成人重度抑郁症 (MDD) 的抗抑郁药 . 该化合物的结构允许通过多种合成途径制备维拉佐酮,其中一些途径已针对更高的产率和纯度进行了优化,使其成为医药制造中一种有价值的化合物 .
分析化学
在分析化学中,维拉佐酮羧酸用于开发稳定性指示方法。 例如,开发了一种快速准确的 RP-HPLC 方法,用于在存在降解产物的情况下监测维拉佐酮,这对于确保药物的质量和安全至关重要 .
纳米技术
羧酸,包括维拉佐酮羧酸,可以修饰纳米颗粒和纳米结构的表面,例如碳纳米管和石墨烯。 这种修饰增强了这些材料在各种应用中的分散和掺入,范围从医疗设备到电子元件 .
高分子科学
在高分子科学中,羧酸作为单体、添加剂和催化剂。 维拉佐酮羧酸可能参与具有特定性质的聚合物的合成,例如提高柔韧性或生物降解性 .
药物-药物相互作用研究
维拉佐酮羧酸在药代动力学研究中也很重要,在药代动力学研究中,研究其与其他药物的相互作用。 例如,已经研究了维拉佐酮和芸香苷之间的相互作用,以了解一种药物如何影响另一种药物的代谢,这对安全的临床应用至关重要 .
环境化学
该化合物在药物生产的环保途径合成中的作用值得注意。 通过使用毒性更小、更可持续的试剂,可以减少药物合成的环境影响 .
有机合成
维拉佐酮羧酸参与有机合成,它可以用来获得小分子和大分子。 其高度极性的化学结构使其在有机反应中具有活性,例如取代和偶联反应,这些反应是创建各种有机化合物的基础 .
食品工业
虽然与维拉佐酮羧酸没有直接关系,但羧酸在食品工业中起着至关重要的作用。 它们被用作防腐剂、调味剂,以及食品级聚合物和涂层的生产 .
作用机制
Target of Action
Vilazodone Carboxylic Acid, also known as 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid, is a bioactive aromatic compound It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in various biological activities .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Vilazodone Carboxylic Acid may affect a variety of biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
属性
IUPAC Name |
5-[4-[4-(5-cyano-1H-indol-3-yl)butyl]piperazin-1-yl]-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3/c27-16-18-4-6-23-22(13-18)19(17-28-23)3-1-2-8-29-9-11-30(12-10-29)21-5-7-24-20(14-21)15-25(33-24)26(31)32/h4-7,13-15,17,28H,1-3,8-12H2,(H,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXUEYFLDNUILS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCC2=CNC3=C2C=C(C=C3)C#N)C4=CC5=C(C=C4)OC(=C5)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70458579 | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163521-19-5 | |
| Record name | 5-(4-(4-(5-Cyano-1H-indol-3-yl)butyl)-1-piperazinyl)-2-benzofurancarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163521195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-{4-[4-(5-Cyano-1H-indol-3-yl)butyl]piperazin-1-yl}-1-benzofuran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70458579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VILAZODONE CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93K783WZV4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: The initial synthetic route for 5-(4-(4-(5-cyano-1H-indol-3-yl)butyl)piperazin-1-yl)benzofuran-2-carboxylic acid faced difficulties in synthesizing the key intermediate, 3-(4'-chlorobutyryl)-5-cyano-indole. This involved a two-step Friedel-Crafts acylation followed by reduction. [] This approach suffered from a low yield of 18.98% and required time-consuming silica gel column chromatography for purification after each step. []
ANone: The research team implemented several modifications to enhance the synthesis:
- Protecting Group Introduction: They introduced a tosyl protecting group to 5-cyanoindole, forming 1-tosyl-1H-indole-5-carbonitrile. []
- Modified Reaction Sequence: This tosylated indole underwent a reaction with 4-chlorobutyryl chloride in the presence of anhydrous aluminum chloride. [] This generated 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile.
- Efficient Reduction: Sodium borohydride (NaBH4) in trifluoroacetic acid (TFA) was employed to reduce the carbonyl group in 3-(4'-chlorobutanoyl)-1-tosyl-1H-indole-5-carbonitrile. []
- Direct Coupling & Deprotection: The resulting intermediate directly reacted with 5-piperazinyl benzofuran-2-carboxylate hydrochloride, followed by deprotection and esterolysis, to yield the final product. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



